6-Bromoimidazo[1,2-a]pyrimidine-2-methanol
Description
Significance of the Imidazo[1,2-a]pyrimidine (B1208166) Core in Medicinal Chemistry and Organic Synthesis
The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives. nih.govdergipark.org.tr This heterocyclic system is a key structural component in numerous compounds with therapeutic potential. mdpi.com Its significance stems from its ability to serve as a bioisostere of purine (B94841) bases, enabling it to modulate the activity of various enzymes and receptors. nih.gov
Researchers have extensively documented the diverse biological activities of imidazo[1,2-a]pyrimidine derivatives, which include:
Anticancer: Compounds with this core have shown antiproliferative activity against various cancer cell lines, including breast cancer. researchgate.netresearchgate.net
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties. researchgate.netdergipark.org.tr
Antimicrobial and Antifungal: The scaffold is present in agents developed for their antibacterial and antifungal efficacy. nih.govmdpi.comresearchgate.net
Antiviral: Research has indicated potential antiviral applications, including activity against HIV and Hepatitis C. nih.gov
Anxiolytic and Anticonvulsant: Several compounds based on this structure, such as divaplon (B1670791), fasiplon, and taniplon, have been investigated for their anxiolytic and anticonvulsant effects. nih.govmdpi.com
The wide range of biological activities associated with the imidazo[1,2-a]pyrimidine scaffold is summarized in the table below.
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | researchgate.netresearchgate.net |
| Anti-inflammatory | Inflammation | researchgate.netdergipark.org.tr |
| Antimicrobial | Infectious Diseases | mdpi.comresearchgate.net |
| Antifungal | Infectious Diseases | nih.gov |
| Antiviral | Infectious Diseases | nih.gov |
| Anxiolytic | Neurology | nih.govmdpi.com |
| Anticonvulsant | Neurology | nih.gov |
| Antitubercular | Infectious Diseases | researchgate.net |
In organic synthesis, the imidazo[1,2-a]pyrimidine framework is a valuable target due to its wide-ranging applications. rsc.org Synthetic chemists have developed numerous methodologies for its construction and functionalization, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. rsc.org The ability to modify the core at various positions allows for the creation of large libraries of compounds for high-throughput screening and drug development.
Historical Context and Evolution of Imidazo[1,2-a]pyrimidine Research
Research into imidazo[1,2-a]pyrimidines has a rich history, with one of the most well-known synthetic methods being the Chichibabin reaction. nih.gov This classical method involves the reaction of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov Over the decades, research has evolved significantly from fundamental synthesis to extensive exploration of the scaffold's pharmacological potential.
Initially, the focus was on the development of efficient synthetic routes to access the core structure. As the versatility of the scaffold became more apparent, research expanded into its application in medicinal chemistry. The discovery of its role as a ligand for benzodiazepine (B76468) receptors was a significant milestone, leading to the development of anxiolytic and anticonvulsant drug candidates like divaplon and fasiplon. nih.govmdpi.com
In recent years, the evolution of synthetic methodologies, such as microwave-assisted synthesis and the use of novel catalysts, has enabled more rapid and efficient production of imidazo[1,2-a]pyrimidine derivatives. mdpi.commdpi.com Modern research continues to uncover new biological targets and therapeutic applications for this enduringly important class of compounds, with studies exploring their potential as kinase inhibitors, anti-infective agents, and modulators of various cellular pathways. dergipark.org.trnih.gov
Rationale for Academic Research on 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol and Related Derivatives
The specific focus on this compound in academic research is driven by its utility as a versatile building block for the synthesis of novel, biologically active molecules. chemimpex.com The presence and position of the bromo and methanol (B129727) functional groups are key to its strategic importance.
The rationale for its investigation can be broken down into several key points:
Key Intermediate for Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This facilitates the generation of diverse compound libraries to probe structure-activity relationships. chemimpex.com
Scaffold for Kinase Inhibitors: The imidazo[1,2-a]pyrimidine core is a known scaffold for the design of kinase inhibitors, which are a critical class of anticancer drugs. The 6-bromo derivative provides a convenient starting point for synthesizing targeted inhibitors by allowing for modification at a key position for interaction with the kinase active site. chemimpex.com
Exploration of Chemical Space: The methanol group at the 2-position offers another site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions, further expanding the chemical diversity of the resulting derivatives.
Foundation for Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is explored for its potential in developing new agrochemicals, such as pesticides and herbicides, and in the creation of advanced materials. chemimpex.com
The strategic placement of the bromine atom and the methanol group on the imidazo[1,2-a]pyrimidine core makes this compound a highly valuable tool for medicinal chemists and material scientists, enabling the exploration of novel chemical entities with potentially enhanced efficacy and selectivity for a variety of applications. chemimpex.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-9-7-10-6(4-12)3-11(7)2-5/h1-3,12H,4H2 |
InChI Key |
JDIONLWYPUXPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)CO)Br |
Origin of Product |
United States |
Molecular Design and Computational Investigations of 6 Bromoimidazo 1,2 a Pyrimidine 2 Methanol Derivatives
Molecular Modeling and Docking Studies for Target Interactions
Prediction of Binding Affinities
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule to a target protein. This information is crucial in the early stages of drug discovery for prioritizing compounds with the highest potential for therapeutic efficacy. In the context of imidazo[1,2-a]pyrimidine (B1208166) derivatives, numerous studies have employed molecular docking to estimate their binding affinities to a variety of biological targets.
For instance, a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were investigated as potential inhibitors of proteins crucial for SARS-CoV-2 cell entry. The top-scoring compound demonstrated a significant binding affinity of -9.1 kcal/mol to the human angiotensin-converting enzyme 2 (hACE2) and -7.3 kcal/mol to the spike protein. nih.gov These values are competitive with or superior to reference inhibitors, suggesting a strong potential for these derivatives in antiviral research. nih.gov
In another study focused on anticancer agents, newly synthesized imidazo[1,2-a]pyridine (B132010) derivatives were docked against oxidoreductase, a key enzyme in breast cancer. One of the compounds exhibited a high binding energy of -9.207 kcal/mol, indicating a strong interaction with the enzyme's active site. Further research on imidazo[1,2-a]pyrimidine derivatives as antifungal agents involved docking studies against the CYP51 enzyme of Candida albicans. The calculated binding affinities for a series of these compounds ranged from -7.7 to -8.8 kcal/mol, suggesting a favorable binding mode.
The following table summarizes the predicted binding affinities of various imidazo[1,2-a]pyrimidine and related imidazo-fused pyrimidine (B1678525) derivatives against different protein targets.
| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Therapeutic Area |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | hACE2 | -9.1 | Antiviral (SARS-CoV-2) |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | Spike Protein | -7.3 | Antiviral (SARS-CoV-2) |
| Imidazo[1,2-a]pyridine derivatives | Oxidoreductase | -9.207 | Anticancer |
| Imidazo[1,2-a]pyrimidine derivatives | Candida albicans CYP51 | -7.7 to -8.8 | Antifungal |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis QcrB | -8.5 to -11 | Antitubercular |
In Silico Predictions of ADMET and Drug-likeness Characteristics
The evaluation of a compound's pharmacokinetic properties and its potential for toxicity is a critical step in the drug development pipeline. In silico ADMET prediction tools have become indispensable for the early identification of candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures. For imidazo[1,2-a]pyrimidine derivatives, computational tools such as SwissADME and pkCSM are frequently utilized to assess their ADMET profiles. nih.gov
These in silico evaluations typically analyze a range of physicochemical and pharmacokinetic parameters, including:
Drug-likeness: This is often assessed using rules such as Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many imidazo[1,2-a]pyrimidine derivatives have been shown to comply with these rules, indicating good oral bioavailability.
Absorption: Parameters such as aqueous solubility, intestinal absorption, and skin permeability are predicted. Studies on imidazo[1,2-a]pyrimidine derivatives have often indicated good gastrointestinal absorption.
Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is a key consideration for drugs targeting the central nervous system, while for others, low BBB penetration is desirable to avoid CNS side effects.
Metabolism: Predictions of interactions with cytochrome P450 (CYP) enzymes are important to foresee potential drug-drug interactions.
Excretion: The route and rate of elimination of the compound and its metabolites are considered.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cytotoxicity. The ProTox-II server, which employs machine learning, has been used to predict the toxicity profiles of imidazo[1,2-a]pyrimidine derivatives. nih.gov
The following table presents a summary of in silico predicted ADMET and drug-likeness properties for a representative set of imidazo[1,2-a]pyrimidine derivatives from various studies.
| Compound/Series | Lipinski's Rule of Five Violations | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeability | Ames Mutagenicity | Carcinogenicity |
| Imidazo[1,2-a]pyrimidine Schiff bases | 0 | High | Low | Non-mutagenic | Non-carcinogenic |
| Imidazo[1,2-a]pyridine-3-carboxamides | 0 | High | - | Non-toxic | Non-toxic |
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | - | - | - | Predicted Non-toxic | Predicted Non-toxic |
Application of Machine Learning Approaches in Compound Design and Optimization
Machine learning (ML) and other artificial intelligence (AI) algorithms are increasingly being applied in drug discovery to accelerate the design and optimization of new drug candidates. These computational approaches can analyze vast datasets of chemical structures and biological activities to build predictive models that guide the synthesis of more potent and selective compounds.
In the context of imidazo-fused pyrimidines, machine learning-based Quantitative Structure-Activity Relationship (QSAR) models have been successfully employed. researchgate.netscielo.br For example, a study on a series of 177 imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with anti-melanoma activity utilized AI algorithms to develop a robust QSAR model. researchgate.netscielo.br This model was built using the Random Forest algorithm, a powerful ensemble learning method. scielo.br
The key steps and outcomes of this machine learning application were as follows:
Descriptor Selection: AI algorithms were used to select the most relevant molecular descriptors that correlate with the anti-melanoma activity of the compounds. researchgate.netscielo.br
QSAR Model Building: A predictive QSAR model was constructed based on the selected descriptors and the experimentally determined IC50 values of the compounds. researchgate.netscielo.br
Structural Insights: The model highlighted key structural features of the imidazo[1,2-a]pyrimidine scaffold that are crucial for enhanced potency. researchgate.netscielo.br
Design of New Analogues: The predictive power of the QSAR model was then leveraged to design nine new analogues with favorable predicted IC50 values. researchgate.netscielo.br
Mechanism of Action Studies: The study further employed molecular dynamics simulations to investigate the potential mechanism of action of these compounds, suggesting that they may act as inhibitors of Aurora Kinase, an important target in cancer therapy. researchgate.netscielo.br
This example demonstrates the significant impact of machine learning in the rational design and optimization of imidazo[1,2-a]pyrimidine derivatives. By identifying key structure-activity relationships, these computational approaches can effectively guide medicinal chemists in the synthesis of novel compounds with improved therapeutic profiles. researchgate.netscielo.br
Structure Activity Relationship Sar and Biological Activity of Imidazo 1,2 a Pyrimidine Derivatives, with Focus on Relevance to the 6 Bromoimidazo 1,2 a Pyrimidine 2 Methanol Scaffold
General Pharmacological Relevance of the Imidazo[1,2-a]pyrimidine (B1208166) Core
The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its diverse and potent biological activities. mdpi.comnih.gov This core structure is a key component in various compounds that have been investigated for a wide range of therapeutic applications. The versatility of the imidazo[1,2-a]pyrimidine nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects.
Imidazo[1,2-a]pyrimidine derivatives have demonstrated a remarkable array of biological activities, including but not limited to:
Anti-inflammatory nih.govresearchgate.net
Antimicrobial mdpi.com
Antifungal nih.gov
Antiviral nih.gov
Anticancer nih.gov
Anxiolytic mdpi.com
Anticonvulsant mdpi.com
The pharmacological importance of this scaffold is underscored by its presence in commercially available compound libraries and its role as a basic unit in drugs like divaplon (B1670791), fasiplon, and taniplon. mdpi.com The fused imidazole (B134444) and pyrimidine (B1678525) rings create a unique electronic and steric environment that allows for specific interactions with various biological targets, such as enzymes and receptors. ontosight.ai Researchers continue to explore the synthesis and biological evaluation of new imidazo[1,2-a]pyrimidine derivatives to develop novel therapeutic agents. nih.gov
Impact of Substitution Patterns on Biological Activity
The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. mdpi.com The strategic placement of different functional groups can significantly modulate the pharmacological properties of these compounds.
Halogenation, particularly the introduction of a bromine atom, can have a profound effect on the biological activity of imidazo[1,2-a]pyrimidine derivatives. The presence of a halogen, such as bromine, at the 6-position can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. ontosight.ai While direct studies on 6-bromoimidazo[1,2-a]pyrimidine-2-methanol are limited, research on related halogenated imidazo[1,2-a]pyridines and pyrimidines provides valuable insights. For instance, the introduction of a bromo group can sometimes lead to a decrease in potency for certain activities when compared to non-halogenated analogs. acs.org However, in other cases, halogenation is a key factor in enhancing specific biological activities. The position of the halogen is also critical; for example, facile and regioselective halogenation often occurs at the 3-position of the imidazo[1,2-a]pyridine (B132010) ring. nih.gov
The electronic properties of the substituents on the phenyl rings of imidazo[1,2-a]pyrimidine derivatives have been shown to be a determining factor in their biological activity, with an increase in molar refractivity sometimes leading to a dramatic decrease in antibacterial activity. dergipark.org.tr
The presence of a hydroxymethyl group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold can significantly impact its properties. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological target. nih.gov Studies on related imidazo[1,2-a]pyridines and pyrimidines have shown that the hydroxymethyl group can act as an enhancer of fluorescence intensity, suggesting its role in modifying the electronic properties of the molecule. nih.gov
| Scaffold Position | Substituent | Observed Impact on Biological Activity |
|---|---|---|
| 2-position | Hydroxymethyl group | Can enhance binding affinity and modify electronic properties. nih.gov |
| 6-position | Bromine | Influences lipophilicity and metabolic stability; effect on potency is context-dependent. ontosight.aiacs.org |
| Various | Aryl groups | Substituents on the aryl rings are crucial for determining biological effects such as anti-inflammatory and antibacterial activities. researchgate.netdergipark.org.tr |
Diverse Biological Activities and Underlying Mechanisms of Action
The imidazo[1,2-a]pyrimidine scaffold is associated with a wide array of biological activities, stemming from its ability to interact with various cellular pathways and targets. mdpi.comnih.gov
Several imidazo[1,2-a]pyrimidine derivatives have been reported to possess significant anti-inflammatory properties. nih.govresearchgate.net The mechanisms underlying this activity often involve the modulation of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated macrophages. nih.gov They can also inhibit the release of elastase and myeloperoxidase from human neutrophils and decrease superoxide (B77818) generation. nih.gov
Studies on related imidazo[1,2-a]pyridine derivatives have shown that their anti-inflammatory effects can be mediated through the suppression of signaling pathways such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov
| Compound Type | Mechanism of Action | Key Findings |
|---|---|---|
| Imidazo[1,2-a]pyrimidine derivatives | Inhibition of inflammatory mediators | Inhibited nitrite (B80452) and PGE2 production in LPS-stimulated macrophages; inhibited leukocyte migration and LTB4 levels in vivo. nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Suppression of signaling pathways | Suppressed the STAT3/NF-κB/iNOS/COX-2 pathway in cancer cell lines. nih.gov |
The imidazo[1,2-a]pyrimidine core is a promising scaffold for the development of new antimicrobial and antifungal agents. mdpi.comnih.gov A number of derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.com
The substituents on the imidazo[1,2-a]pyrimidine ring are crucial for determining the antimicrobial spectrum and potency. dergipark.org.tr For example, the nature of the substituents on phenyl rings attached to the scaffold can significantly influence the antibacterial activity. dergipark.org.tr Molecular docking studies have suggested that these compounds can have good binding modes with microbial targets. mdpi.com
In terms of antifungal activity, imidazo[1,2-a]pyrimidine derivatives have been investigated as potential agents against fungi such as Candida albicans. nih.gov The development of new derivatives is driven by the need to overcome resistance to existing antifungal drugs. nih.gov
Anticancer Potential and Related Pathways
Imidazo[1,2-a]pyrimidine and its analogous imidazo[1,2-a]pyridine scaffolds are recognized for their significant anticancer properties, with 6-bromoimidazo[1,2-a]pyrimidine (B1294246) serving as a key intermediate in the synthesis of anti-cancer drugs. chemimpex.com These compounds exert their effects through various mechanisms, including the inhibition of critical cellular signaling pathways and enzymes involved in cancer progression.
Derivatives of this scaffold have demonstrated potent antiproliferative effects against a range of cancer cell lines, including breast, lung, liver, and colon cancer. nih.govtandfonline.comtandfonline.com The anticancer activity is often attributed to the induction of apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com
Several key signaling pathways are targeted by these compounds:
Kinase Inhibition: A primary mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer. tandfonline.com This includes cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinase (PI3K), protein serine/threonine kinase (Akt), Aurora-A kinase, and c-Met tyrosine kinase. nih.govtandfonline.com A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutations, which are crucial in gastrointestinal stromal tumors. nih.gov The 6-bromoimidazo[1,2-a]pyrimidine framework is specifically utilized in the design of kinase inhibitors. chemimpex.com
PI3K/mTOR Pathway: Some imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade for cell growth and survival. acs.org
Wnt/β-catenin Signaling: Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives can inhibit the Wnt/β-catenin signaling pathway, which is implicated in tumorigenesis, particularly in colorectal cancer. nih.gov This inhibition leads to the downregulation of Wnt target genes like c-myc and cyclin D1. nih.gov
Tubulin Polymerization: Hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold have been shown to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov
The structure-activity relationship studies highlight the importance of substituents on the imidazo[1,2-a]pyrimidine core. For instance, the nature of the group at the C-2 position can significantly influence the anticancer potency. researchgate.net
| Target/Pathway | Mechanism of Action | Relevance to this compound Scaffold | References |
|---|---|---|---|
| Protein Kinases (CDKs, PI3K, Akt, Aurora-A, c-Met, c-KIT) | Inhibition of kinase activity, leading to disruption of cell signaling, cell cycle arrest, and apoptosis. | The scaffold is a key component in the design of kinase inhibitors. | chemimpex.comnih.govtandfonline.comnih.govacs.org |
| Wnt/β-catenin Signaling | Inhibition of the pathway, leading to downregulation of oncogenes like c-myc and cyclin D1. | Demonstrates the broad applicability of the core structure in targeting cancer-related pathways. | nih.gov |
| Tubulin Polymerization | Inhibition of microtubule formation, causing cell cycle arrest and apoptosis. | Illustrates a distinct mechanism of anticancer activity for derivatives of the core scaffold. | nih.gov |
Antiviral Applications and Target Interactions
The imidazo[1,2-a]pyrimidine scaffold has been explored for its antiviral properties against a variety of viruses. nih.gov Derivatives have shown potential in combating viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C. nih.gov
Recent research has also investigated the potential of these compounds against SARS-CoV-2, the virus responsible for COVID-19. nih.gov Molecular docking studies have suggested that certain imidazo[1,2-a]pyrimidine derivatives may act as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein, which are crucial for viral entry into host cells. nih.gov
Structure-activity relationship studies of related dibromoimidazo[1,2-a]pyridine derivatives have indicated that hydrophobicity is a key factor for their antiviral activity. nih.gov This suggests that modifications to the this compound scaffold to modulate its lipophilicity could be a viable strategy for developing potent antiviral agents.
| Viral Target | Mechanism of Action | Relevance to this compound Scaffold | References |
|---|---|---|---|
| HIV | Inhibition of viral replication. | Demonstrates the broad-spectrum antiviral potential of the core scaffold. | nih.govnih.gov |
| Hepatitis C Virus | Inhibition of viral replication. | Highlights the versatility of the scaffold against different viral families. | nih.gov |
| SARS-CoV-2 (hACE2 and Spike Protein) | Potential to block viral entry into host cells by inhibiting the interaction between hACE2 and the spike protein. | Suggests a modern application for derivatives of this scaffold in combating emerging viral threats. | nih.gov |
Enzyme Inhibition and Receptor Ligand Interactions
The 6-bromoimidazo[1,2-a]pyrimidine scaffold is a valuable tool for studying enzyme inhibition and receptor interactions. chemimpex.com Derivatives of imidazo[1,2-a]pyrimidine have been shown to interact with a variety of enzymes and receptors, leading to a range of biological effects.
Enzyme Inhibition:
Kinases: As mentioned in the anticancer section, these compounds are potent inhibitors of various kinases, including KSP and Aurora-A kinase. dergipark.org.tr
Cytochrome P450 (CYP) Enzymes: Certain derivatives have been found to inhibit isoforms of the CYP450 enzyme family, such as CYP1A2. mdpi.com This can have implications for drug metabolism and potential drug-drug interactions.
CYP51: In the context of antifungal activity, imidazo[1,2-a]pyrimidine derivatives can inhibit the enzyme CYP51, which is essential for the synthesis of fungal cell membranes. nih.gov
Receptor Ligand Interactions:
GABA(A) Receptors: Imidazo[1,2-a]pyrimidines have been identified as agonists at the benzodiazepine (B76468) binding site of GABA(A) receptors. dergipark.org.trnih.gov This interaction is responsible for their anxiolytic effects. Some derivatives show functional selectivity for the α2 and α3 subtypes of the GABA(A) receptor, which may lead to anxiolytic effects with minimal sedation. nih.gov
| Enzyme/Receptor | Type of Interaction | Biological Effect | References |
|---|---|---|---|
| KSP and Aurora-A Kinase | Inhibition | Anticancer | dergipark.org.tr |
| CYP450 (e.g., CYP1A2) | Inhibition | Modulation of drug metabolism | mdpi.com |
| CYP51 | Inhibition | Antifungal | nih.gov |
| GABA(A) Receptors (α2/α3 subtypes) | Agonist | Anxiolytic | dergipark.org.trnih.gov |
In Vitro Biological Evaluation Methodologies for Activity Assessment
A variety of in vitro methodologies are employed to assess the biological activities of imidazo[1,2-a]pyrimidine derivatives. These assays are crucial for determining the potency and mechanism of action of new compounds.
For evaluating anticancer potential , a standard approach involves:
Cytotoxicity and Proliferation Assays: The MTT assay is commonly used to measure the cytotoxic effects of compounds on cancer cell lines. tandfonline.comtandfonline.com The BrdU cell proliferation assay is another method to assess the inhibition of DNA synthesis. tandfonline.com
Apoptosis and Cell Cycle Analysis: Flow cytometry with annexin-V/PI staining is used to quantify the induction of apoptosis. nih.gov The effect of compounds on the different phases of the cell cycle is also analyzed by flow cytometry. nih.gov
Mechanism-Based Assays: To investigate specific mechanisms, assays such as tubulin polymerization inhibition assays and DNA binding studies are conducted. nih.gov Kinase inhibition is often measured using enzyme inhibition assays. dergipark.org.tr
For antiviral activity , luciferase reporter assays can be used to screen for inhibitors of viral replication or related signaling pathways. nih.gov
To determine antitubercular activity , the microplate Alamar Blue assay (MABA) is a common method for determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov
| Biological Activity | Methodology | Purpose | References |
|---|---|---|---|
| Anticancer | MTT Assay | Measures cell viability and cytotoxicity. | tandfonline.comtandfonline.com |
| BrdU Assay | Measures inhibition of DNA synthesis and cell proliferation. | tandfonline.com | |
| Flow Cytometry (Annexin-V/PI) | Quantifies apoptosis. | nih.gov | |
| Enzyme Inhibition Assays | Measures the inhibition of specific enzymes like kinases. | dergipark.org.tr | |
| Antiviral | Luciferase Reporter Assays | Screens for inhibition of viral replication or related pathways. | nih.gov |
| Antitubercular | Microplate Alamar Blue Assay (MABA) | Determines the Minimum Inhibitory Concentration (MIC). | nih.gov |
Medicinal Chemistry and Drug Discovery Applications of the Imidazo 1,2 a Pyrimidine Scaffold
The Imidazo[1,2-a]pyrimidine (B1208166) Scaffold as a Privileged Structure in Drug Development
The imidazo[1,2-a]pyrimidine nucleus is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netrsc.org This designation is attributed to its ability to bind to multiple, diverse biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Its structural similarity to endogenous purines allows it to interact with a wide array of biological receptors and enzymes. mdpi.com
The versatility of this scaffold is demonstrated by the wide range of biological effects exhibited by its derivatives. These include anti-inflammatory, anticancer, antiviral, antimicrobial, antifungal, and anxiolytic properties. nih.govnih.govdergipark.org.trnih.gov This wide-ranging bioactivity makes the imidazo[1,2-a]pyrimidine scaffold a highly attractive starting point for drug discovery programs across various therapeutic areas. mdpi.com The presence of this core in several preclinical and clinical candidates, such as the anxiolytics divaplon (B1670791) and fasiplon, further underscores its importance in the pharmaceutical industry. nih.govnih.gov The inherent drug-like properties of the scaffold provide a solid foundation for developing novel therapeutic agents. researchgate.net
Table 1: Reported Biological Activities of the Imidazo[1,2-a]pyrimidine Scaffold
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | nih.govnih.gov |
| Antiviral | Infectious Disease | nih.govacs.org |
| Anti-inflammatory | Immunology | nih.govdergipark.org.tr |
| Antimicrobial | Infectious Disease | nih.govmdpi.com |
| Antifungal | Infectious Disease | nih.govnih.gov |
| Anxiolytic | Neurology | nih.govmdpi.com |
| Kinase Inhibition | Oncology, Inflammation | nih.govchemimpex.com |
Lead Identification and Optimization Strategies Utilizing the Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a fertile ground for identifying and optimizing lead compounds in drug discovery. A lead compound is a chemical starting point that has some desired biological activity but may have suboptimal properties such as potency, selectivity, or metabolic stability.
Lead Identification: Initial leads are often identified through high-throughput screening (HTS) of compound libraries containing the imidazo[1,2-a]pyrimidine core. For example, screening efforts have identified derivatives of this scaffold as potent inhibitors of group 2 influenza A viruses by targeting the hemagglutinin protein, which is crucial for viral entry. acs.orgconsensus.app Other studies have identified imidazo[1,2-a]pyrimidine-based compounds as inhibitors of key cellular signaling molecules like STAT3, a promising target in gastric cancer. nih.gov The compound 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol serves as a key intermediate in synthesizing diverse derivatives for such screening campaigns. chemimpex.com
Optimization Strategies: Once a lead is identified, medicinal chemists employ various strategies to optimize its properties. This involves systematic structural modifications to improve its therapeutic profile.
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues to understand how different chemical groups at various positions on the scaffold affect biological activity. For instance, in the development of influenza inhibitors, researchers explored three different regions of an initial imidazo[1,2-a]pyrimidine lead to develop molecules with nanomolar activity. acs.org
Improving Metabolic Stability: A significant challenge in drug development is ensuring the compound is not rapidly metabolized and cleared from the body. One known metabolic pathway for this scaffold involves the enzyme aldehyde oxidase (AO). researchgate.net Strategies to mitigate this include blocking the site of oxidation by adding specific chemical groups or altering the electronic properties of the heterocyclic ring system. researchgate.net
Enhancing Potency and Selectivity: Modifications are made to increase the compound's binding affinity for its intended target while minimizing off-target effects. The bromine atom on this compound is particularly useful here, as it can be replaced with various other functional groups through cross-coupling reactions to explore interactions with the target protein.
Table 2: Examples of Lead Optimization Targets for the Imidazo[1,2-a]pyrimidine Scaffold
| Target | Therapeutic Indication | Optimization Goal | Reference |
|---|---|---|---|
| Influenza A Hemagglutinin | Influenza | Enhance potency against resistant strains | acs.org |
| Aldehyde Oxidase (AO) | General | Reduce rapid metabolism | researchgate.net |
| STAT3 | Gastric Cancer | Improve metabolic stability and cell penetration | nih.gov |
| Protein Kinases | Cancer, Inflammation | Increase selectivity and potency | nih.gov |
Design and Screening of Chemical Libraries for Novel Therapeutic Agents
The development of novel drugs often relies on the synthesis and screening of large collections of compounds known as chemical libraries. The imidazo[1,2-a]pyrimidine scaffold is an ideal framework for library synthesis due to its synthetic tractability and the multiple points available for chemical diversification.
The design of these libraries involves a systematic approach where different substituents are introduced at various positions on the core scaffold. Intermediates like this compound are highly valuable in this process. The bromine at the 6-position and the methanol (B129727) group at the 2-position offer distinct chemical handles for introducing diversity:
Position 6 (Bromo group): This site can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, or alkyl groups.
Position 2 (Methanol group): The hydroxyl group can be oxidized to an aldehyde for further reactions, converted to an ether, or used in esterification reactions to attach different side chains.
By systematically combining different building blocks at these positions, chemists can rapidly generate a large library of structurally diverse imidazo[1,2-a]pyrimidine derivatives. researchgate.net These libraries are then subjected to high-throughput screening against specific biological targets to identify new hits and potential lead compounds for a range of diseases. researchgate.netnih.gov
Repurposing Potential of Imidazo[1,2-a]pyrimidine Derivatives
Drug repurposing, or finding new uses for existing or failed drug candidates, is an attractive strategy that can save time and resources in the drug development process. The imidazo[1,2-a]pyrimidine class of compounds holds significant potential for such efforts.
Several compounds based on this scaffold, such as divaplon, fasiplon, and taniplon, were initially developed as anxiolytic and anticonvulsant drugs. nih.gov Although their clinical application for these indications was discontinued, their known safety profiles in humans make them interesting candidates for repurposing. nih.gov
Researchers are actively exploring new therapeutic applications for this class of molecules. For example, given the broad antimicrobial and antifungal activity observed in many derivatives, there is considerable interest in evaluating existing imidazo[1,2-a]pyrimidine compounds against emerging drug-resistant pathogens. mdpi.comnih.gov The emergence of resistance to current antifungal agents, such as azoles, highlights the urgent need for new therapies, and the imidazo[1,2-a]pyrimidine scaffold presents a promising starting point for developing novel antifungal agents. nih.gov Molecular docking studies have suggested that certain derivatives may possess antifungal activity against pathogens like Candida albicans. nih.gov
Challenges and Future Research Directions for 6 Bromoimidazo 1,2 a Pyrimidine 2 Methanol Research
Remaining Challenges in Synthesis and Development of Novel Methodologies
The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, while established, is not without its difficulties. Traditional methods can be hampered by issues such as long reaction times, the use of harsh reagents, and the formation of complex, difficult-to-separate mixtures of products. google.comnih.gov The choice of solvent, for instance, can dramatically affect reaction outcomes, with some leading to low yields or inseparable intermediates. nih.gov A significant challenge lies in developing more efficient, high-yielding, and environmentally benign synthetic routes.
Future research is directed towards overcoming these hurdles through novel methodologies. The exploration of microwave-assisted synthesis, for example, offers a pathway to accelerate reaction times and improve yields for related heterocyclic systems. mdpi.com Furthermore, the development of one-pot or domino reactions, where multiple chemical transformations occur sequentially in a single step, represents a promising strategy for increasing synthetic efficiency and reducing waste. researchgate.net The ongoing quest for new catalysts and reaction conditions is essential for the regioselective functionalization of the imidazo[1,2-a]pyrimidine core, allowing for the precise and controlled synthesis of derivatives like 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol.
Table 1: Synthetic Challenges and Future Methodologies
| Challenge | Future Research Direction | Potential Benefit |
|---|---|---|
| Long reaction times and low yields | Development of microwave-assisted synthesis protocols | Faster reactions, improved efficiency mdpi.com |
| Formation of complex product mixtures | Exploration of domino and one-pot reactions | Streamlined synthesis, reduced purification steps researchgate.net |
| Harsh reaction conditions | Designing syntheses with novel, milder catalysts | Increased functional group tolerance, greener chemistry |
| Poor regioselectivity | Investigating regioselective functionalization techniques | Precise control over substituent placement |
Advanced SAR and Mechanistic Elucidation Studies Specific to Bromine and Methanol (B129727) Substituents
A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of any lead compound. For the imidazo[1,2-a]pyrimidine scaffold, it is well-established that the nature and position of substituents significantly influence biological activity. researchgate.netnih.gov However, detailed SAR studies specifically elucidating the roles of the 6-bromo and 2-methanol groups on this compound are a critical area for future investigation.
The bromine atom at the 6-position likely influences the compound's pharmacokinetic properties, such as absorption and metabolism, and can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The methanol group at the 2-position introduces a polar, hydrogen-bonding capable moiety. This group could be crucial for orienting the molecule within a target's binding site and forming key hydrogen bonds with amino acid residues, thereby anchoring the compound and enhancing its inhibitory activity.
Future research must involve the synthesis of a systematic series of analogs to probe these effects. For example, replacing the bromine with other halogens (chlorine, fluorine) or hydrogen would clarify the role of the halogen's size and electronegativity. mdpi.com Similarly, modifying the methanol group—by altering its length (e.g., to an ethanol (B145695) group) or oxidizing it to an aldehyde or carboxylic acid—would provide deep insights into the structural requirements for optimal target interaction. These experimental studies, combined with mechanistic investigations, will be vital for rational drug design.
Exploration of New Biological Targets and Pathways for the Compound
The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" known to interact with a variety of biological targets. Derivatives have shown promise as kinase inhibitors for cancer therapy, as well as possessing antiviral and antifungal properties. chemimpex.comnih.govnih.gov For this compound, a key future direction is to expand the scope of biological screening to identify novel targets and therapeutic applications.
Given the broad activity of related compounds, future studies could investigate its potential as a dual-target inhibitor, a strategy gaining traction in cancer therapy for its potential to overcome drug resistance. mdpi.com For instance, screening against panels of kinases involved in cancer progression or enzymes implicated in neurodegenerative disorders could reveal previously unknown activities. researchgate.net The documented antiviral properties of other imidazo[1,2-a]pyrimidines suggest that this compound could be evaluated against a range of viruses. nih.gov A comprehensive biological evaluation is necessary to uncover the full therapeutic potential of this specific chemical entity.
Integration of Computational and Experimental Approaches for Accelerated Drug Discovery
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. This integrated approach is particularly valuable for accelerating the development of compounds based on the imidazo[1,2-a]pyrimidine scaffold. nih.gov
Computational techniques such as molecular docking can predict how this compound might bind to the active sites of various target proteins, such as viral enzymes or protein kinases. nih.govnih.gov These models can help prioritize which biological targets to pursue experimentally. Furthermore, methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties, providing insights into its reactivity and potential interactions. nih.gov In silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are also crucial for identifying potential liabilities early in the drug discovery process, saving time and resources. nih.gov
The most effective path forward involves a continuous feedback loop: computational predictions guide experimental synthesis and biological testing, and the experimental results are then used to refine and improve the computational models. This iterative cycle of prediction and validation significantly accelerates the journey from a promising compound to a potential drug candidate. nih.gov
Q & A
Q. Basic
- Nucleophilic substitution : Bromine at C6 reacts with amines (e.g., piperazine) in DMF at 100°C .
- Oxidation : MnO₂ oxidizes the methanol group to a carbonyl, forming 6-bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde .
- Esterification : Methanol reacts with acetyl chloride to form acetate derivatives .
Advanced
Cross-coupling reactions (Suzuki, Ullmann) enable biheteroaryl synthesis. For example, coupling with 6-methylpyridin-3-yl trifluoromethanesulfonate using Pd(PPh₃)₄ yields 6-(6-methylpyridin-3-yl)imidazo[1,2-a]pyridine derivatives . Mechanistic studies (e.g., kinetic isotope effects) probe rate-limiting steps in cross-coupling .
How should researchers address solubility and stability challenges during experimental workflows?
Q. Basic
- Solubility : Use DMSO or DMF for polar derivatives; non-polar solvents (e.g., chloroform) for brominated analogs .
- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation .
Advanced
Co-solvent systems (e.g., PEG-400/water) enhance aqueous solubility for in vivo studies. Stability under physiological pH is assessed via HPLC (pH 7.4 buffer, 37°C), with degradation products identified via LC-MS .
How can contradictory data (e.g., crystallography vs. spectroscopy) be resolved for this compound?
Advanced
Discrepancies often arise from dynamic processes (e.g., tautomerism). For example, crystallography may capture a single tautomer, while NMR reflects equilibrium states. Hybrid methods include:
- Variable-temperature NMR to observe tautomeric shifts.
- Time-dependent DFT simulations to model electronic transitions .
How does this compound compare to halogenated analogs in reactivity and bioactivity?
Basic
Bromine’s electronegativity and size enhance leaving-group ability in substitution reactions compared to chlorine or iodine analogs . Bioactivity-wise, bromine improves membrane permeability, increasing antimicrobial potency vs. chloro derivatives .
Advanced
Isoelectronic replacements (e.g., CF₃ groups) alter π-stacking in kinase binding pockets. Comparative studies using X-ray crystallography and molecular dynamics reveal halogen-bonding interactions with CDK2’s hinge region .
What kinetic and thermodynamic considerations are critical for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
